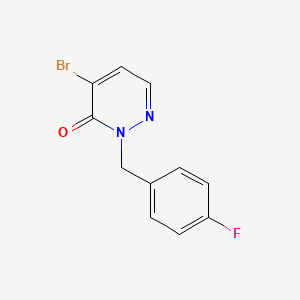

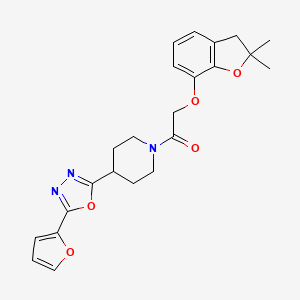

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often requires specific reagents, catalysts, and conditions .Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, potential for oxidation or reduction, and other chemical transformations.Physical and Chemical Properties Analysis

This includes studying properties like melting point, solubility, crystalline structure, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents .Applications De Recherche Scientifique

Sigma-2 Receptor Probe Development

- N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide derivatives, such as RHM-1 and RHM-2, have been radiolabeled and studied for their binding to sigma-2 receptors. This research explores their potential as sigma-2 receptor probes, useful in neuropharmacology and imaging studies. RHM-1 demonstrated high affinity for sigma-2 receptors, suggesting its utility in studying these receptors in vitro (Xu et al., 2005).

Photocatalytic Degradation Studies

- Photodecomposition research has utilized compounds like propyzamide (a 3,5-dichloro-N-derivative of benzamide) to investigate photocatalytic degradation. This research informs environmental sciences, particularly in the field of pollutant degradation using adsorbent-supported titanium dioxide (Torimoto et al., 1996).

Development of Novel Ligands for Rare Earth Metals

- This compound derivatives have been used as ligands for rare earth metals, particularly in the formation of complexes with cerium(III) ions. This has implications for the synthesis of materials like ceria (CeO2), relevant in material sciences and nanotechnology (Veranitisagul et al., 2011).

Positron Emission Tomography Imaging

- Fluorine-containing benzamide analogs, related to this compound, have been developed and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This is crucial in cancer diagnostics and monitoring treatment responses (Tu et al., 2007).

Electrochemical Biosensor Development

- Derivatives have been used in the development of biosensors. For instance, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes have been studied for their potential in the electrocatalytic determination of substances like glutathione, a significant advancement in biosensor technology (Karimi-Maleh et al., 2014).

Catalysis in Organic Synthesis

- Benzamide derivatives have been utilized in catalytic processes, such as the platinum-catalyzed intermolecular hydroamination of olefins with carboxamides. This research is pivotal in the field of organic synthesis and the development of new synthetic methodologies (Wang and Widenhoefer, 2004).

Metabolic Process Studies

- Research on benzamide inhibitors has provided insights into their effects on metabolic processes such as DNA synthesis and glucose metabolism. This is crucial in understanding cellular metabolism and the impact of various compounds on these processes (Milam and Cleaver, 1984).

Pharmaceutical Research and Development

- Benzamide derivatives have been explored for their potential in pharmaceutical applications, such as the design and synthesis of novel histone deacetylase inhibitors. This has implications in cancer treatment and epigenetic therapy (Jiao et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to target microtubules and their component protein, tubulin .

Mode of Action

It is known that similar compounds interact with their targets, such as tubulin, causing changes in the cell cycle .

Biochemical Pathways

Similar compounds have been found to affect the assembly of microtubules, leading to mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide are largely determined by its molecular structure. The presence of specific functional groups and the overall 3D arrangement of atoms within the molecule are pivotal for its biological activities.

Cellular Effects

This compound and its derivatives have shown promising anticancer activity against various cancer cell lines . For instance, compounds such as 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMUTVAJKJYHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326159 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725525 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

758704-20-0 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)

![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)